molecular formula C9H7Cl2N3S B7723112 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 5950-88-9

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B7723112
CAS No.: 5950-88-9
M. Wt: 260.14 g/mol
InChI Key: KNPVHXREFIERGC-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 2,4-dichlorophenyl group and a thiol group

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Cyclization: Acidic or basic conditions are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiol group and a triazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVHXREFIERGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974915
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5950-88-9
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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